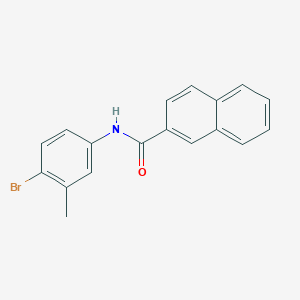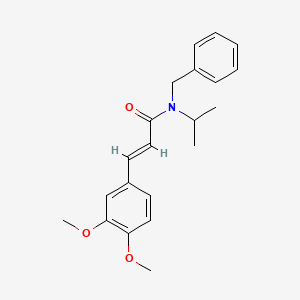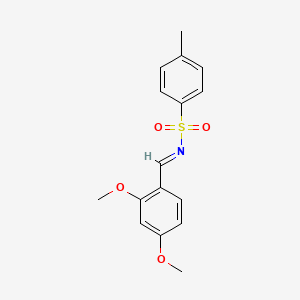![molecular formula C15H21ClN2O2 B5732443 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine, also known as m-CPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
作用機序
M-CPP exerts its effects on the central nervous system by binding to and activating serotonin receptors. It has been shown to have a higher affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Activation of these receptors by 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
M-CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its effects on mood, anxiety, and cognition. It has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
実験室実験の利点と制限
M-CPP has several advantages as a tool for studying the central nervous system. It has a high affinity for serotonin receptors, making it a valuable compound for studying the role of serotonin in various physiological and pathological processes. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in experiments. However, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine also has some limitations. It has been shown to have some non-specific effects on other receptors, which may complicate the interpretation of results. It also has some potential side effects, such as increased heart rate and blood pressure, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine. One area of interest is the role of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine in the regulation of mood and anxiety. Studies have shown that 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine has anxiogenic and mood-elevating effects, but the underlying mechanisms are not well understood. Further research is needed to elucidate the mechanisms of action and potential therapeutic applications of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine in these areas. Another area of interest is the development of more selective agonists for serotonin receptors, which may have fewer non-specific effects and be more useful in experimental settings. Finally, there is a need for more studies on the safety and potential side effects of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine, particularly in relation to its effects on the cardiovascular system.
合成法
The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine involves the reaction of 1-methylpiperazine with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-2-methylpropane to form 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine.
科学的研究の応用
M-CPP has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to have agonistic effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a valuable compound for studying the role of serotonin in various physiological and pathological processes.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,20-13-6-4-12(16)5-7-13)14(19)18-10-8-17(3)9-11-18/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNURWKODFSFJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

![ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)

![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)

